2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine
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Overview
Description
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidin-3-ylmethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidin-3-ylmethyl sulfanyl reagent. One common method includes:
Starting Materials: Pyrimidine derivatives and piperidin-3-ylmethyl sulfanyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The pyrimidine derivative is dissolved in the solvent, and the base is added to deprotonate the pyrimidine. Piperidin-3-ylmethyl sulfanyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Piperidin-2-ylmethyl)sulfanyl]pyrimidine
- 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine
- 2-[(Morpholin-4-ylmethyl)sulfanyl]pyrimidine
Uniqueness
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine is unique due to the specific positioning of the piperidin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different steric and electronic effects compared to its analogs, potentially leading to distinct pharmacological profiles and applications.
Biological Activity
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine is a compound that belongs to the pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their roles in various biological processes and have been implicated in a range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring substituted with a piperidine group linked via a sulfanyl (thioether) moiety. This unique structure may contribute to its biological activity by enhancing solubility and facilitating interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that pyrimidine derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the micromolar range, suggesting potential as anticancer agents .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.09 ± 0.0085 |
A549 | 0.03 ± 0.0056 |
2. Antibacterial Activity
Pyrimidines have also been recognized for their antibacterial properties. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or interference with bacterial metabolic pathways .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 200 µg/mL |
S. aureus | 400 µg/mL |
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidines is another area of interest. Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds similar to this compound demonstrated significant COX inhibition, with IC50 values comparable to standard anti-inflammatory drugs .
The mechanisms through which this compound exerts its biological effects may involve:
- Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of protein kinases, which are crucial for cell signaling pathways involved in cancer progression.
- DNA Interaction : The structure allows for potential interactions with DNA or RNA, disrupting replication or transcription processes in pathogenic organisms.
Case Studies
Recent studies involving structurally related compounds provide insights into the efficacy and safety profiles of pyrimidine derivatives:
- Study on Anticancer Activity : A study by Elzahabi et al. synthesized various substituted pyrido[2,3-d]pyrimidines and assessed their ability to inhibit cancer cell growth across multiple lines, revealing promising results against prostate and lung cancers .
- Antibacterial Screening : A comprehensive evaluation of synthesized pyrimidines showed significant antibacterial activity against strains such as E. coli and S. aureus, underscoring their potential for treating bacterial infections .
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H15N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 |
InChI Key |
LIQVSECNEXHLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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